molecular formula C20H21NO7S B5063764 dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B5063764
M. Wt: 419.4 g/mol
InChI Key: DOYCIISALCHSSA-UHFFFAOYSA-N
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Description

Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a structurally complex thiophene derivative featuring a cyclopenta-fused thiophene core. Key structural elements include:

  • Dimethyl ester groups at positions 3 and 4, which enhance lipophilicity and influence metabolic stability.
  • A 2,6-dimethoxybenzoyl substituent at position 2, contributing electron-donating methoxy groups that modulate electronic properties and steric bulk.

Properties

IUPAC Name

dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO7S/c1-25-11-6-5-7-12(26-2)15(11)17(22)21-18-16(20(24)28-4)14-10(19(23)27-3)8-9-13(14)29-18/h5-7,10H,8-9H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYCIISALCHSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions : The compound can be synthesized through the reaction of appropriate thiophene derivatives with 2,6-dimethoxybenzoyl isocyanate.
  • Cyclization : This step often requires controlled conditions to ensure the formation of the cyclopenta[b]thiophene structure.
  • Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity levels.

Biological Properties

This compound exhibits a range of biological activities that are of significant interest in medicinal chemistry:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown activity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cells.
  • Antimicrobial Properties : Research indicates potential effectiveness against certain bacterial strains, although specific data on its antimicrobial efficacy is limited.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or inflammation by forming stable complexes that prevent substrate binding.
  • Cellular Localization : Studies have indicated that the compound preferentially accumulates in cellular organelles such as the Golgi apparatus, which may enhance its cytotoxic effects on tumor cells.
  • Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in A549 and HeLa cells compared to control groups. The IC50 values were determined to be within a range indicative of moderate potency.
  • Mechanistic Insights : Immunofluorescence studies revealed that the compound disrupts microtubule dynamics in cancer cells, leading to apoptosis. This effect was linked to its ability to inhibit tubulin polymerization.
  • In Vivo Studies : Animal models have shown promising results regarding tumor reduction when treated with this compound, suggesting its potential for further development as an anticancer agent.

Summary Table of Biological Activities

Biological ActivityObservationsReferences
AnticancerInhibits A549 and HeLa cell proliferation
AntimicrobialPotential effectiveness against certain bacteria
Anti-inflammatoryModulates inflammatory pathways

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound exhibits significant biological activity, particularly in modulating cell signaling pathways. It has been reported to inhibit specific kinases involved in various cellular processes, suggesting potential therapeutic applications in cancer treatment and other diseases characterized by dysregulated kinase activity. The ability to influence gene expression and cellular metabolism further underscores its potential as a drug candidate.

Case Studies:

  • Cancer Research: Studies have shown that dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can inhibit the proliferation of cancer cells by targeting specific signaling pathways. For instance, its interaction with the MAPK/ERK pathway has been linked to reduced cell growth in various cancer types.
  • Antimicrobial Activity: Preliminary investigations indicate that this compound possesses antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Chemical Synthesis

Synthetic Routes:
The synthesis of this compound typically involves multi-step processes including:

  • Condensation Reactions: Utilizing thiophene derivatives and appropriate carbonyl compounds.
  • Microwave-Assisted Synthesis: This method enhances efficiency and yield during production.

Table 1: Synthetic Methods Overview

MethodDescriptionAdvantages
Gewald ReactionCondensation of thiophenesHigh yields
Paal-Knorr SynthesisCyclization of diketonesVersatile for various substrates
Microwave-Assisted SynthesisRapid heating for reaction accelerationIncreased efficiency

Material Science

Applications in Advanced Materials:
The unique structural features of this compound make it suitable for developing advanced materials such as organic semiconductors and corrosion inhibitors. Its electronic properties are being explored for use in photovoltaic cells and organic light-emitting diodes (OLEDs).

Case Studies:

  • Organic Electronics: Research has demonstrated that incorporating this thiophene derivative into polymer matrices can enhance charge transport properties, making it a candidate for next-generation electronic devices.
  • Corrosion Inhibition: Studies indicate that the compound can effectively inhibit corrosion in metal substrates by forming protective layers.

Biological Research

Mechanism of Action:
The compound's interactions with biomolecules like enzymes and receptors are critical for understanding its biological effects. For example, it may inhibit certain enzymes leading to altered metabolic pathways.

Research Findings:

  • Enzyme Inhibition: Investigations have revealed that this compound can act as an inhibitor for enzymes involved in metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on substituent effects, synthesis, and biological relevance.

2-[(2-Hydroxybenzylidene)Amino]-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylic Acid Methyl Ester

  • Substituents: A phenolic hydroxyl group replaces the dimethoxybenzoyl group.
  • Synthesis: Formed via Schiff base condensation of 2-amino-thiophene and 2-hydroxynaphthaldehyde in ethanol .
  • Properties: Melting point: 135–137°C (ethanol recrystallization). Lower lipophilicity due to the polar hydroxyl group. Potential instability under oxidative conditions compared to methoxy-substituted analogs.
  • Key Difference : The hydroxyl group may limit bioavailability due to higher polarity and susceptibility to metabolic conjugation .

N-(3-Cyano-5,6-Dihydro-4H-Cyclopenta[b]Thiophen-2-yl) Derivatives (e.g., Compounds 24 and 25)

  • Substituents: Cyano and triazine groups replace the dimethoxybenzoyl moiety.
  • Bioactivity : Exhibits antiproliferative activity against MCF7 breast cancer cells via tyrosine kinase inhibition .

5TIO1: (2-[(2,6-Dichlorobenzylidene)Amino]-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carbonitrile)

  • Substituents : 2,6-Dichloro group (electron-withdrawing) vs. dimethoxy (electron-donating).
  • Synthesis : Gewald reaction followed by condensation with 2,6-dichlorobenzaldehyde .
  • Implications : Chlorine substituents may improve binding to hydrophobic enzyme pockets but increase toxicity risks.

Diethyl 2-Amino-5-{4-[Bis(4-Methylphenyl)Amino]Benzamido}Thiophene-3,4-Diacetate

  • Substituents : Diethyl esters (vs. dimethyl) and a bulky benzamido group.
  • Structural Features :
    • Twisted thiophene ring (12.82° dihedral angle) due to steric hindrance.
    • Intramolecular N–H⋯O hydrogen bonds stabilize the conformation .
  • Key Difference : Diethyl esters may reduce crystallinity and enhance solubility compared to dimethyl esters.

Dimethyl 2-{[(3-Methylphenoxy)Acetyl]Amino}-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3,4-Dicarboxylate

  • Substituents: 3-Methylphenoxy acetyl group introduces steric bulk.
  • Properties: Molecular formula: C₂₀H₂₁NO₆S. Molecular weight: 403.45 g/mol .
  • Key Difference: The phenoxy group may enhance π-π stacking interactions in crystal packing, affecting solid-state properties.

Key Comparative Insights

  • Lipophilicity : Dimethyl esters (target) balance lipophilicity better than diethyl analogs (), which may improve membrane permeability .

Q & A

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be systematically optimized?

The compound can be synthesized via stepwise coupling in 1,4-dioxane with benzoylisothiocyanate derivatives under room temperature, followed by ice/water quenching to precipitate the product . For optimization, apply statistical Design of Experiments (DoE) to systematically vary parameters (e.g., solvent ratio, temperature, stoichiometry) and identify optimal conditions with minimal experimental runs. This approach is validated in chemical technology for process efficiency .

Q. How can researchers resolve overlapping NMR signals during structural characterization?

Overlapping signals (e.g., C4 & C6 at 171.4–173.0 ppm) require high-resolution techniques like 2D NMR (COSY, HSQC) to resolve ambiguities. Heteronuclear correlation experiments are particularly effective for distinguishing crowded spectral regions, as demonstrated in similar cyclopenta-thiophene derivatives .

Q. What purification strategies are effective for isolating this compound post-synthesis?

Membrane filtration or crystallization via ice/water precipitation is recommended for initial isolation . Advanced methods like centrifugal partition chromatography (CRDC subclass RDF2050104) can further enhance purity, especially for thermally sensitive derivatives .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and intermediates for this compound?

Quantum chemical reaction path searches (e.g., intrinsic reaction coordinate calculations) combined with machine learning algorithms can model transition states and intermediates. The ICReDD framework integrates these computations with experimental validation, significantly accelerating reaction discovery .

Q. What reactor design principles improve scalability for large-scale synthesis?

Continuous-flow reactors with real-time monitoring are ideal for enhancing mass/heat transfer and scalability. Refer to CRDC subclass RDF2050112 for fundamentals on reactor design, emphasizing modular setups to maintain efficiency during scale-up .

Q. How should researchers analyze environmental degradation pathways of this compound?

Use life cycle assessment (LCA) models paired with atmospheric chemistry simulations to track degradation products. Incorporate heterogeneous reaction kinetics and precipitation scavenging mechanisms, as outlined in DOE’s atmospheric chemistry protocols .

Methodological Frameworks

Q. What training resources are critical for mastering advanced synthesis and analysis techniques?

Structured programs like CHEM/IBiS 416 provide hands-on training in chemical biology methods, including DoE and spectroscopic analysis. Mentorship and immersive research experiences (e.g., CLP electives) further develop technical proficiency .

Q. How can conflicting bioactivity data be addressed in pharmacological studies?

Implement standardized assay protocols (e.g., Zheng et al.’s pharmacokinetic models) to ensure reproducibility. Cross-validate results using orthogonal techniques (e.g., in vitro/in vivo correlation) to mitigate variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.